molecular formula C13H11N3 B3339624 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole CAS No. 1094653-17-4

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole

Cat. No.: B3339624
CAS No.: 1094653-17-4
M. Wt: 209.25
InChI Key: TWZNFMUOTKLUGZ-UHFFFAOYSA-N
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Description

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 3-position and a naphthyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthyl hydrazine with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the naphthyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring or the naphthyl group.

    Reduction: Reduced forms of the triazole ring or the naphthyl group.

    Substitution: Substituted triazole or naphthyl derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-phenyl-1H-1,2,4-triazole: Similar structure but with a phenyl group instead of a naphthyl group.

    5-(naphthalen-2-yl)-1H-1,2,4-triazole: Lacks the methyl group at the 3-position.

    3-methyl-1H-1,2,4-triazole: Lacks the naphthyl group at the 5-position.

Uniqueness

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the methyl and naphthyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZNFMUOTKLUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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